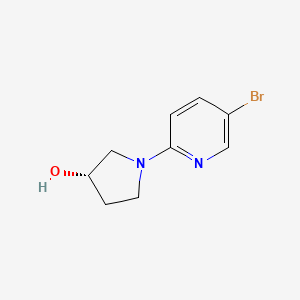

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

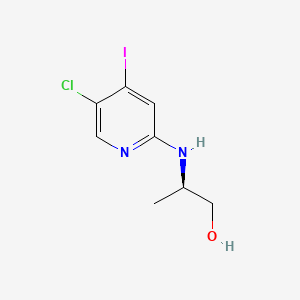

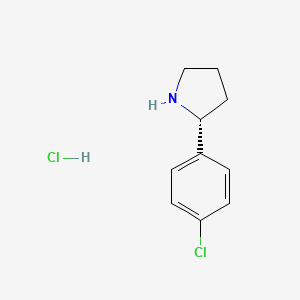

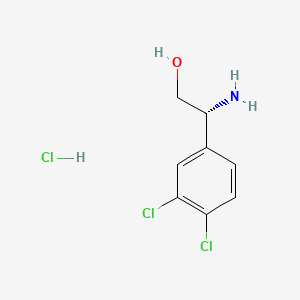

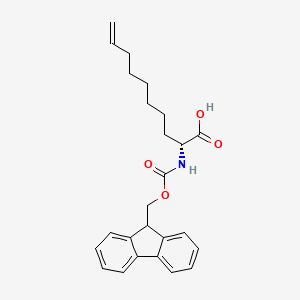

“(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dibromopyridine with (S)-3-hydroxypyrrolidine . This reaction is typically carried out in a solvent such as tert-butanol or toluene, and may involve the use of a base such as sodium carbonate . The reaction conditions can vary, but often involve heating the reaction mixture .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It is solid in its physical form . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.05 .科学的研究の応用

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing novel derivatives of pyridinyl pyrrolidinol, demonstrating their applications in creating compounds with significant antibacterial and antimicrobial activities. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has been explored, showing potential antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013). Another study focused on the general and modular synthesis of isomeric 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides bearing diverse functional groups, highlighting the compound's versatility in synthetic chemistry (Štefko et al., 2011).

Biological Applications

Research has also delved into the biological applications of pyridinyl pyrrolidinol derivatives, examining their potential in medical and biological sciences. A study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, investigating their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). Another important application is in the development of fluorescent probes for detecting biological molecules, as demonstrated by the creation of a fluorescent probe based on the pyrene ring for detecting Cys, with potential applications in biological imaging (Chao et al., 2019).

Chemical and Material Science

The compound's role extends into material science, where its derivatives are used in the synthesis of new materials and chemical probes. For example, the development of novel synthesis routes for functionalized 2-pyrrolidinones via unsaturated imidoyl cyanides showcases the compound's utility in producing materials with specific properties (Alonso et al., 2003).

Safety and Hazards

特性

IUPAC Name |

(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRFQXQWZRXLBR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653110 |

Source

|

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

CAS RN |

946002-90-0 |

Source

|

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)